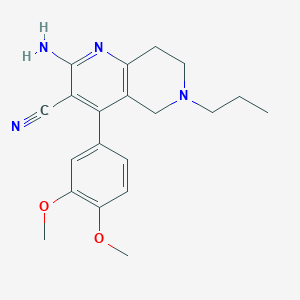

2-Amino-4-(3,4-dimethoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Beschreibung

2-Amino-4-(3,4-dimethoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a heterocyclic compound featuring a 1,6-naphthyridine core substituted with amino, carbonitrile, and alkyl/aryl groups. The 3,4-dimethoxyphenyl group at position 4 introduces electron-donating methoxy substituents, while the propyl group at position 6 contributes to lipophilicity.

Eigenschaften

IUPAC Name |

2-amino-4-(3,4-dimethoxyphenyl)-6-propyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c1-4-8-24-9-7-16-15(12-24)19(14(11-21)20(22)23-16)13-5-6-17(25-2)18(10-13)26-3/h5-6,10H,4,7-9,12H2,1-3H3,(H2,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDMDRKRPDBWKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-component reactions. One common method includes the condensation reaction of aryl aldehydes, methyl ketones, malononitrile, and ammonium acetate in the presence of a catalyst such as iron (III) phosphate . This method is advantageous due to its simplicity, high yield, and the use of recyclable catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as employing reusable catalysts and solvent-free conditions, is also emphasized to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(3,4-dimethoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon can reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step reactions that include condensation and cyclization processes. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Pharmacological Potential

Research indicates that this compound exhibits promising pharmacological properties:

- Antitumor Activity : Studies have shown that derivatives of naphthyridine compounds can inhibit tumor growth in various cancer cell lines. The presence of the dimethoxyphenyl group may enhance its efficacy against specific types of cancer .

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, making it a candidate for developing new antibiotics .

Neuroprotective Effects

Recent studies suggest that naphthyridine derivatives may possess neuroprotective properties. They could potentially be used in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by mitigating oxidative stress and inflammation in neuronal tissues .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit enzymes such as tyrosinase and acetylcholinesterase. Inhibition of these enzymes can have implications in cosmetic applications (skin whitening) and treatment strategies for Alzheimer’s disease respectively .

Case Studies

Several case studies highlight the applications of this compound:

Wirkmechanismus

The mechanism by which 2-Amino-4-(3,4-dimethoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction processes or interference with DNA replication in microbial cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects at Position 4

- Target Compound : The 3,4-dimethoxyphenyl group provides two electron-donating methoxy substituents, which may enhance π-π stacking interactions and alter electronic density on the naphthyridine ring.

Substituent Effects at Position 6

- Target Compound : A propyl group (C3 chain) introduces moderate lipophilicity and steric bulk.

- Compound 2 () : A propargyl (prop-2-ynyl) group at position 6 contains a triple bond, which may increase rigidity and reactivity (e.g., via click chemistry) but reduce lipophilicity compared to propyl .

Functional Group at Position 3

- Compound 67 () : A carboxamide (-CONH2) group at position 3 enables hydrogen bonding, which could enhance solubility and biological target interactions compared to the carbonitrile .

Physicochemical Properties

- Compound 2 () : Melting point 163–165°C; yellow solid .

- Compound 67 () : White solid with higher molecular weight (MW 421.58 g/mol) due to adamantyl and carboxamide groups .

- Inference for Target Compound : The dimethoxyphenyl group may increase melting point compared to phenyl due to enhanced intermolecular interactions.

Tabulated Comparison

Key Research Findings

Electronic Effects : The 3,4-dimethoxyphenyl group in the target compound likely increases electron density on the naphthyridine ring compared to phenyl, altering reactivity in electrophilic substitution or metal-catalyzed reactions.

Hydrogen Bonding : The carbonitrile group in the target compound may limit hydrogen-bonding interactions relative to carboxamide analogs, affecting solubility and crystal packing .

Biologische Aktivität

2-Amino-4-(3,4-dimethoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile (CAS No. 905809-15-6) is a synthetic organic compound belonging to the naphthyridine class. It has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Naphthyridine core : A bicyclic structure that contributes to its biological properties.

- Substituents : The presence of amino and dimethoxyphenyl groups enhances its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-4-(3,4-dimethoxyphenyl)-6-propyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |

| Molecular Formula | C20H24N4O2 |

| Molecular Weight | 352.43 g/mol |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research indicates that 2-Amino-4-(3,4-dimethoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : HCT15 (colorectal adenocarcinoma) and HeLa (cervical cancer).

- Mechanism of Action : The compound acts as a topoisomerase IIα inhibitor, which is crucial for DNA replication and repair. The intercalation of the compound into DNA disrupts these processes, leading to apoptosis in cancer cells .

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity:

- Testing Methodology : Compounds similar to 2-Amino-4-(3,4-dimethoxyphenyl)-6-propyl have shown moderate antibacterial effects against various strains. This suggests that modifications in the naphthyridine structure can influence antimicrobial efficacy .

Case Studies

-

Topoisomerase Inhibition Study :

- A series of related compounds were synthesized and tested for their ability to inhibit topoisomerase IIα.

- Results indicated that modifications at specific positions on the naphthyridine core enhanced inhibitory activity significantly.

-

Cytotoxicity Assessment :

- Cytotoxicity assays revealed that higher concentrations of the compound led to increased cell death in cancer cell lines.

- The structure-activity relationship (SAR) analysis highlighted that the presence of dimethoxy groups was beneficial for enhancing cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.